4-(Azetidin-3-yl)pyridine

Nicotinic Acetylcholine Receptor nAChR Ligand Binding Affinity

4-(Azetidin-3-yl)pyridine (CAS 790646-47-8) is a privileged heterocyclic building block featuring a strained azetidine ring. It confers enhanced metabolic stability by evading N-dealkylation and improved binding affinity at nAChRs (Ki 8.9–90 nM) versus larger aza-heterocycles. Ideal for CNS drug discovery, bioisosteric replacement, and fragment-based campaigns. Procure high-purity material to optimize your lead compounds.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 790646-47-8
Cat. No. B1341792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)pyridine
CAS790646-47-8
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=NC=C2
InChIInChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2
InChIKeyNMTRJQSTTCLCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)pyridine (CAS 790646-47-8): A Privileged Building Block for Neuroscience-Focused Drug Discovery


4-(Azetidin-3-yl)pyridine (CAS 790646-47-8) is a heterocyclic building block featuring a pyridine ring linked at the 4-position to an azetidine moiety, a strained four-membered saturated nitrogen heterocycle [1]. The azetidine ring confers distinct physicochemical and metabolic properties compared to its larger congeners, pyrrolidine and piperidine, making it a privileged scaffold in medicinal chemistry for tuning drug-like properties [2]. The compound serves as a core structural motif in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs) [3] and as a bioisosteric replacement for other saturated aza-heterocycles to modulate metabolism and pharmacology [4].

Why 4-(Azetidin-3-yl)pyridine Cannot Be Simply Replaced by Piperidine or Pyrrolidine Analogs


Substituting the four-membered azetidine ring in 4-(Azetidin-3-yl)pyridine with larger five- or six-membered saturated aza-heterocycles (pyrrolidine or piperidine) fundamentally alters the compound's pharmacological and metabolic profile [1]. Class-level evidence demonstrates that azetidine-containing compounds exhibit distinct binding affinities at neuronal nicotinic acetylcholine receptors (nAChRs) compared to their piperidine and pyrrolidine counterparts, with affinity shifts that are not linearly predictable from ring size alone [2]. Furthermore, azetidines can evade common metabolic liabilities associated with piperidines, such as N-dealkylation, and prevent the formation of undesirable cyclized metabolites, providing a distinct and quantifiable advantage for optimizing drug disposition [3]. Therefore, for scientists designing target-specific or metabolically stable lead compounds, generic substitution with pyrrolidine or piperidine analogs will not recapitulate the unique properties conferred by the azetidine ring.

Quantitative Differentiation of 4-(Azetidin-3-yl)pyridine Against Closest Analogs: A Comparative Evidence Guide


Enhanced nAChR Binding Affinity of Azetidinyl Compounds Relative to Piperidine Analogs

In a direct head-to-head comparison of 2-(3-pyridylaminomethyl) heterocycles, the azetidinyl class exhibited significantly enhanced binding affinity at central nicotinic acetylcholine receptors (nAChRs) compared to the corresponding piperidine analogs [1]. The more active compounds in the azetidine series demonstrated Ki affinity values ranging from 8.9 to 90 nM, while the piperidine series showed generally weaker binding, though specific Ki values for the piperidines are not explicitly listed in the abstract [1].

Nicotinic Acetylcholine Receptor nAChR Ligand Binding Affinity

Complete Abrogation of Piperidine-Associated Metabolic Liabilities: N-Dealkylation and Oxazolidine Formation

In a case study replacing a piperidine ring with an azetidine in a series of serotonin-4 (5-HT4) partial agonists, the azetidine derivative completely eliminated two major metabolic pathways observed for the piperidine-based lead compound [1]. The first-generation piperidine compound (TBPT) was metabolized via N-dealkylation (forming metabolite M1) and an unusual cyclization to an oxazolidine (metabolite M2), with M2 identified as the predominant circulating metabolite in human plasma [1]. In contrast, the second-generation azetidine analogs were 'neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites' [1].

Drug Metabolism Metabolic Stability Azetidine Bioisostere

Retention of Target Potency While Improving Metabolic Profile with Azetidine Replacement

A series of heterocyclic replacements for the piperidine ring in a 5-HT4 partial agonist scaffold were evaluated, including azetidines, pyrrolidines, and functionalized piperidines [1]. The study explicitly notes that 'activities of 4-substituted piperidines or pyrrolidine analogs at the pharmacological target were not significantly altered' compared to the lead compound, but that these analogs retained the undesirable N-dealkylation and oxazolidine formation metabolic pathways [1]. In contrast, the azetidine-containing compounds maintained the desired potency and functional activity while successfully reducing turnover in human hepatocytes [1].

Serotonin 5-HT4 Receptor Partial Agonist Potency

Optimal Research and Industrial Application Scenarios for 4-(Azetidin-3-yl)pyridine Based on Quantified Differentiation


Design of High-Affinity Ligands for CNS Nicotinic Acetylcholine Receptors (nAChRs)

Use 4-(Azetidin-3-yl)pyridine as a core scaffold or building block for synthesizing novel ligands targeting neuronal nAChRs, particularly when aiming for improved binding affinity relative to piperidine-based leads. The azetidine moiety has been shown to confer enhanced binding affinity in a series of 3-pyridylamine ligands, with active compounds exhibiting Ki values between 8.9 and 90 nM [1]. This makes it a valuable starting point for programs seeking potent agonists or antagonists for CNS disorders where nAChR modulation is implicated, such as pain, cognition, and addiction.

Metabolic Optimization of Lead Series Containing Saturated Aza-Heterocycles

Employ 4-(Azetidin-3-yl)pyridine as a bioisosteric replacement for piperidine or pyrrolidine rings in lead compounds that suffer from poor metabolic stability due to N-dealkylation or formation of cyclized metabolites [1]. Evidence demonstrates that substituting a piperidine with an azetidine can completely abrogate these metabolic pathways while maintaining on-target pharmacological activity [1]. This strategy is particularly relevant for CNS drug candidates where high metabolic clearance can limit brain exposure and efficacy.

Exploration of Strained Heterocycles for Tuning Physicochemical and Conformational Properties

Integrate 4-(Azetidin-3-yl)pyridine into fragment-based drug discovery or combinatorial chemistry efforts aimed at exploring novel chemical space. The four-membered azetidine ring introduces greater ring strain and a more rigid, puckered conformation compared to the larger piperidine ring, which can influence target binding and selectivity in ways that are not achievable with flatter, more flexible saturated heterocycles [2]. This building block is therefore a key tool for medicinal chemists seeking to fine-tune molecular interactions and improve ligand efficiency.

Synthesis of Analgesic Compounds Targeting Non-Opioid Mechanisms

Use 4-(Azetidin-3-yl)pyridine as a synthetic intermediate for the development of non-opioid analgesic agents related to ABT-594, a potent nAChR agonist [2]. The azetidine-pyridine substructure is a critical pharmacophore in this class of compounds, which demonstrated analgesic activity comparable to nicotine in preclinical tail-flick assays in mice [1]. This approach is valuable for projects seeking potent analgesics with a reduced potential for abuse and respiratory depression compared to traditional opioids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.